molecular formula C12H17Cl2NO B1424533 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1219949-11-7

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1424533
CAS No.: 1219949-11-7
M. Wt: 262.17 g/mol
InChI Key: NPDBVNNMNSQDJQ-UHFFFAOYSA-N
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Description

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO and a molecular weight of 262.17 g/mol.

Scientific Research Applications

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide, leading to the formation of azides or ethers.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    4-Chlorobenzylamine: Similar in structure but lacks the pyrrolidine ring.

    4-Chlorobenzyl alcohol: Contains a hydroxyl group instead of the pyrrolidine ring.

    4-Chlorobenzyl chloride: Precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of the 4-chlorobenzyl and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBVNNMNSQDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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